Lanthanum carbonate is a chemical compound with the formula , commonly used as a phosphate binder in clinical settings, particularly for patients with end-stage renal disease. It functions by reducing serum phosphate levels, thereby preventing phosphate absorption from dietary sources. Marketed under the trade name Fosrenol by Shire Pharmaceuticals, lanthanum carbonate is administered in a chewable form to enhance its effectiveness and reduce gastrointestinal side effects .
Lanthanum carbonate is classified as an organic carbonate and falls under the category of inorganic salts. It is derived from lanthanum, a rare earth element, and is primarily used in medical applications due to its ability to bind phosphate ions in the gastrointestinal tract. The compound is typically synthesized from lanthanum chloride and carbonate sources .
Lanthanum carbonate has a molecular formula of with a molecular weight of approximately 457.84 g/mol. The compound typically appears as a white powder and is insoluble in water but soluble in dilute mineral acids .
The crystal structure of lanthanum carbonate can be complex due to the presence of water molecules in its hydrated forms, leading to various hydrate species such as pentahydrate or tetrahydrate forms.
Lanthanum carbonate primarily undergoes precipitation reactions when mixed with bicarbonate sources, leading to the formation of insoluble lanthanum phosphate complexes that are excreted without absorption. The relevant reactions include:
These reactions are critical for understanding how lanthanum carbonate functions as a phosphate binder in clinical applications.
Lanthanum carbonate acts by binding dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are not absorbed into the bloodstream. This mechanism effectively reduces serum phosphate levels, which is essential for patients with chronic kidney disease who often experience hyperphosphatemia due to impaired renal function. The bioavailability of lanthanum following oral administration is exceedingly low (<0.002%), ensuring minimal systemic exposure while maximizing local effects in the gut .
Lanthanum carbonate exhibits low solubility characteristics similar to other rare earth compounds, which contributes to its effectiveness as a phosphate binder. Its interactions with various acids and bases are crucial for its application as a medication.
Lanthanum carbonate is primarily utilized in medical settings as a treatment for hyperphosphatemia associated with chronic kidney disease. By binding excess phosphate from dietary sources, it helps manage mineral balance and prevent complications related to elevated phosphate levels, such as cardiovascular disease and bone disorders . Beyond its medical uses, lanthanum carbonate also finds applications in materials science, particularly in ceramics and catalysts due to its unique chemical properties .
Lanthanum carbonate (La₂(CO₃)₃) operates as a potent phosphate binder primarily through ligand exchange reactions, forming insoluble lanthanum phosphate (LaPO₄) complexes. Upon oral administration, lanthanum carbonate dissociates in the acidic gastric environment, releasing trivalent lanthanum ions (La³⁺). These ions undergo an inner-sphere complexation process with dietary phosphate (PO₄³⁻), wherein carbonate (CO₃²⁻) or hydroxyl (OH⁻) ligands are displaced by phosphate ions. This exchange occurs via covalent bonding, resulting in thermodynamically stable LaPO₄ precipitates (Ksp = 10⁻²⁵) [6] [10].
Advanced spectroscopic analyses (e.g., FTIR, XPS) confirm that lanthanum carbonate’s coordination environment shifts from La–O–C bonds in carbonate to La–O–P bonds in phosphate complexes. This ligand exchange is irreversible under physiological conditions, preventing phosphate reabsorption in the intestines. The reaction stoichiometry follows:La₂(CO₃)₃ + 2PO₄³⁻ → 2LaPO₄↓ + 3CO₃²⁻Table 1: Ligand Exchange Characteristics
| Parameter | Lanthanum Carbonate | Dominant Mechanism |
|---|---|---|
| Primary Reaction Site | Stomach (pH 1–3) | Ligand exchange |
| Bond Formation | La–O–P covalent bonds | Inner-sphere complexation |
| Complex Solubility Product | 10⁻²⁵ | Thermodynamic stability |
| Competing Anion Interference | Low (e.g., bile salts, Cl⁻) | High phosphate selectivity |
Notably, this mechanism remains effective against common competing anions (chloride, bicarbonate) due to lanthanum’s higher affinity for phosphate (binding constant >6 mM⁻¹) compared to other ions [3] [7].
Lanthanum carbonate exhibits superior phosphate-binding capacity across the gastrointestinal pH spectrum (pH 1–7), though efficacy peaks in acidic environments. In vitro studies demonstrate near-complete phosphate sequestration (>85%) at pH 3.0, attributable to enhanced La³⁺ solubility and ionic activity. At pH 6.0, binding capacity decreases by approximately 30–40% but remains pharmacologically significant [8].
Table 2: pH-Dependent Binding Capacity
| Baseline pH | Initial Phosphate (mM) | Bound Phosphate (μmol) | Efficiency vs. pH 3.0 |
|---|---|---|---|
| 3.0 | 10 | 85.7 ± 51.7 | Reference (100%) |
| 6.0 | 10 | 45.2 ± 27.1 | 47% reduction |
| 3.0 | 20 | 131.3 ± 37.6 | Reference (100%) |
| 6.0 | 20 | 70.5 ± 20.4 | 46% reduction |
This pH resilience stems from lanthanum carbonate’s ability to hydrolyze into reactive species like LaOH²⁺ or La(OH)₂⁺ in neutral-to-alkaline environments, which retain phosphate affinity. Consequently, binding continues in the duodenum (pH 6–7), unlike calcium carbonate, which precipitates as inert hydroxyapatite at higher pH [5] [9]. Kinetic analyses reveal equilibrium attainment within 300 minutes, with adsorption following pseudo-second-order kinetics (R² > 0.98) [7].
Lanthanum carbonate outperforms traditional phosphate binders in affinity, capacity, and anion resistance. Direct in vitro comparisons using Langmuir isotherm models show lanthanum carbonate’s binding constant (K₁ = 6.1 ± 1.0 mM⁻¹) is 4-fold higher than sevelamer hydrochloride (K₁ = 1.5 ± 0.8 mM⁻¹ at pH 5–7) and 200-fold higher than calcium carbonate. Unlike polymeric binders (e.g., sevelamer), lanthanum carbonate’s affinity is pH-independent [3] [8].
Table 3: Binding Affinity Comparison
| Phosphate Binder | Langmuir Affinity (K₁, mM⁻¹) | pH Dependency | Bile Salt Interference |
|---|---|---|---|
| Lanthanum carbonate | 6.1 ± 1.0 | None | Minimal (<5% displacement) |
| Aluminum hydroxide | 5.8 ± 0.9 | None | Moderate (20%) |
| Sevelamer hydrochloride | 1.5 ± 0.8 (pH 5–7) | Severe (K₁ = 0.025 at pH 3) | High (50% displacement) |
| Calcium carbonate | 0.9 ± 0.3 | Moderate | Low (10%) |
In chronic renal failure models, lanthanum carbonate reduces urinary phosphate excretion by 60–70%, surpassing aluminum hydroxide (55–65%), calcium carbonate (40–50%), and sevelamer (30–40%) at equivalent doses (1000 mg/kg/day). Crucially, lanthanum carbonate achieves this without aluminum’s neurotoxicity or calcium’s hypercalcemia risk [1] [9]. The material’s nano-engineered forms (e.g., lanthanum carbonate hydroxide/magnetite composites) further enhance capacity to 99.46 mg P/g, outperforming most adsorbents [10].
Key Advantages:
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: